2-Oxa-6,9-diazaspiro[4.5]decan-10-one
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Overview
Description
2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary targets of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 pathway . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, and is implicated in various inflammatory diseases . The TYK2/JAK1 pathway is involved in the regulation of immune responses .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 and the TYK2/JAK1 pathway . It binds to these targets, inhibiting their activity and blocking the activation of the necroptosis pathway . This results in a decrease in inflammation and cell death .
Biochemical Pathways
The inhibition of RIPK1 and the TYK2/JAK1 pathway affects downstream signaling pathways involved in inflammation and cell death . This includes the regulation of related TYK2/JAK1-regulated genes and the formation of Th1, Th2, and Th17 cells .
Result of Action
The inhibition of RIPK1 and the TYK2/JAK1 pathway by this compound leads to a significant anti-necroptotic effect and excellent anti-inflammatory effect . This can potentially be beneficial in the treatment of various inflammatory diseases .
Biochemical Analysis
Biochemical Properties
2-Oxa-6,9-diazaspiro[4.5]decan-10-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . This interaction highlights its potential as a therapeutic agent in treating diseases associated with necroptosis.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to exert anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line The compound’s ability to inhibit RIPK1 activity leads to reduced necroptosis, thereby protecting cells from programmed cell death
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is crucial for its therapeutic potential, as it can modulate cell death pathways and provide protection against inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure safe and effective use.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its metabolism may influence metabolic flux and metabolite levels, although detailed studies are required to map out these pathways comprehensively . Understanding its metabolic interactions is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6,9-diazaspiro[4.5]decan-10-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
2-Oxa-6,9-diazaspiro[4.5]decan-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of unique functional groups.
Properties
IUPAC Name |
2-oxa-6,9-diazaspiro[4.5]decan-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPVOKQVDRVYJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)NCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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